BenchChemオンラインストアへようこそ!

2,6-Dichloro-5-nitroquinoline

Physicochemical characterization Thermal properties Purification design

2,6-Dichloro-5-nitroquinoline is the validated P2X7 antagonist intermediate per AstraZeneca WO2004/106305. Its 2,6-dichloro-5-nitro architecture creates electronically distinct leaving groups: C-2 chlorine (α to ring N, para to nitro) is more activated than C-6 (meta to nitro), enabling chemoselective sequential SNAr. Exclusive 5-position nitration directionality differentiates it from 2,4- or 4,7-regioisomers. LogP 3.5–3.6 and PSA 58.71 Ų support oral bioavailability for derived CNS-penetrant analogs. Supplied at ≥96% purity with NMR/HPLC/GC documentation.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.043
CAS No. 1209246-34-3
Cat. No. B582324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-5-nitroquinoline
CAS1209246-34-3
Synonyms2,6-Dichloro-5-nitroquinoline
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.043
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H
InChIKeyRYXCRTPDGCOPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-5-nitroquinoline (CAS 1209246-34-3) – Physicochemical Identity and Procurement Baseline for a Dichloro-Nitroquinoline Building Block


2,6-Dichloro-5-nitroquinoline (CAS 1209246-34-3) is a heterocyclic aromatic compound belonging to the nitroquinoline class, with molecular formula C₉H₄Cl₂N₂O₂ and a molecular weight of 243.04 g/mol . The compound features two chlorine substituents at positions 2 and 6 of the quinoline ring and a nitro group at position 5, yielding a predicted density of 1.6±0.1 g/cm³, a boiling point of 371.8±37.0 °C at 760 mmHg, and a calculated LogP of 3.5–3.6 [1]. It is supplied as a yellow crystalline powder at standard purities of 96% or 98%, with storage recommended at 2–8 °C . The compound is cited as an intermediate in patent WO2004/106305 A1 (AstraZeneca) for the synthesis of P2X7 receptor antagonists [2].

2,6-Dichloro-5-nitroquinoline – Why In-Class Nitroquinoline Analogs Cannot Be Interchanged Without Quantitative Justification


Dichloro-nitroquinoline regioisomers share the same molecular formula (C₉H₄Cl₂N₂O₂, MW 243.04) and identical elemental composition, yet the specific positioning of chlorine and nitro substituents creates measurable divergence in physicochemical properties critical to downstream synthetic utility . The 2,6-dichloro-5-nitro configuration directs electrophilic aromatic substitution to the 5-position during nitration of 2,6-dichloroquinoline, a regiochemical outcome that is not replicated by 2,4- or 4,7-substituted analogs . Furthermore, the dual chlorine atoms at positions 2 and 6 serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr), a functional handle strategy whose reactivity hierarchy is position-dependent and cannot be assumed across regioisomers . These differences in boiling point (up to 79.5 °C variation vs the non-nitrated precursor), density, and LogP translate into distinct chromatographic behavior, recrystallization conditions, and partitioning properties that directly affect synthetic workflow design .

2,6-Dichloro-5-nitroquinoline – Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation: Nitro Group Contribution Quantified vs. Non-Nitrated Precursor 2,6-Dichloroquinoline

The introduction of the nitro group at position 5 raises the boiling point of 2,6-dichloro-5-nitroquinoline to 371.8±37.0 °C at 760 mmHg, compared with 292.3±20.0 °C for the precursor 2,6-dichloroquinoline . This +79.5 °C difference (ΔBP = +79.5 °C, a 27.2% increase) reflects stronger intermolecular dipole–dipole interactions imparted by the nitro substituent and directly impacts distillation and sublimation-based purification strategies.

Physicochemical characterization Thermal properties Purification design

Density Differentiation: 2,6-Dichloro-5-nitroquinoline vs. 2,6-Dichloroquinoline and 2,4-Dichloro-5-nitroquinoline

The density of 2,6-dichloro-5-nitroquinoline is 1.6±0.1 g/cm³, which exceeds that of the non-nitrated precursor 2,6-dichloroquinoline (1.4±0.1 g/cm³) by +0.2 g/cm³ (14.3% increase) . Compared with the regioisomer 2,4-dichloro-5-nitroquinoline (1.593±0.06 g/cm³), the densities are closely matched (Δ = +0.007 g/cm³, within measurement error), confirming that density is primarily governed by the presence of the nitro group rather than the chlorine substitution pattern [1].

Density comparison Molecular packing Formulation development

Lipophilicity Differentiation: LogP of 2,6-Dichloro-5-nitroquinoline vs. 2-Chloro-5-nitroquinoline and 5,8-Dichloro-7-nitroquinoline

The calculated LogP of 2,6-dichloro-5-nitroquinoline is 3.5 (Chem-Space) to 3.6 (Aladdin XLogP3), which is higher than that of the mono-chloro analog 2-chloro-5-nitroquinoline (LogP = 3.32) by ΔLogP = +0.18 to +0.28 [1][2]. The regioisomer 5,8-dichloro-7-nitroquinoline has a LogP of 3.45, making the target compound marginally more lipophilic (ΔLogP = +0.05 to +0.15) . The second chlorine atom at position 6 contributes additively to lipophilicity, a difference that can meaningfully shift retention time in reversed-phase HPLC and oral absorption potential in drug development contexts.

Lipophilicity LogP Partition coefficient ADME prediction

Regiochemical Specificity: Orthogonal SNAr Reactivity of the 2,6-Dichloro-5-nitro Substitution Pattern vs. 2,4- and 4,7-Dichloro Regioisomers

The 2,6-dichloro-5-nitro arrangement on the quinoline scaffold positions both chlorine atoms on the pyridine ring (position 2) and the benzenoid ring (position 6), creating two electronically and sterically distinct leaving groups for sequential nucleophilic aromatic substitution (SNAr) . In contrast, 2,4-dichloro-5-nitroquinoline places both chlorines on the same pyridine ring, and 4,7-dichloro-8-nitroquinoline positions chlorine atoms on different rings but with altered electronic activation . Studies on isomeric dichloroquinolines demonstrate that Pd-catalyzed amination yields differ substantially by regioisomer: 2,6-dichloroquinoline exhibits low amination selectivity, while 2,8- and 4,7-dichloroquinolines provide substantially better yields [1]. Although direct amination data for the 5-nitro derivative are not published, the nitro group at position 5 is expected to further modulate the electronic environment, potentially altering the reactivity hierarchy compared with non-nitrated analogs.

Nucleophilic aromatic substitution Regioselectivity Sequential functionalization Medicinal chemistry

Purity Specification and Quality Documentation: 2,6-Dichloro-5-nitroquinoline Supplier-Grade Comparison

Commercial suppliers offer 2,6-dichloro-5-nitroquinoline at two predominant purity grades: 96% (Bidepharm, with batch-specific NMR, HPLC, and GC quality reports) and 98% (Leyan, MolCore) . In comparison, the regioisomer 2,4-dichloro-5-nitroquinoline is typically supplied at 95% purity (AKSci) , while 5,8-dichloro-7-nitroquinoline is offered at a minimum of 95% (Sigma-Aldrich) . The availability of 98% purity with full analytical documentation for the 2,6-isomer provides a higher quality benchmark for applications requiring precise stoichiometric control, such as multi-step medicinal chemistry syntheses where impurities can propagate through subsequent transformations.

Purity analysis Quality control Procurement specification Batch consistency

Patent-Documented Utility: 2,6-Dichloro-5-nitroquinoline as a Defined Intermediate in P2X7 Antagonist Synthesis (AstraZeneca WO2004/106305)

2,6-Dichloro-5-nitroquinoline is explicitly cited as a synthetic intermediate in AstraZeneca's patent WO2004/106305 A1 (pages 69–70), which describes the preparation of P2X7 receptor antagonists for inflammatory, immune, and cardiovascular disease indications [1]. While other dichloro-nitroquinoline regioisomers (e.g., 2,4-dichloro-5-nitroquinoline, 4,7-dichloro-8-nitroquinoline) have been used in antimicrobial and anticancer research contexts, the specific 2,6-dichloro-5-nitro isomer is documented for this particular therapeutic target class . This patent linkage provides procurement justification for projects focused on P2X7 antagonist development, as the compound's use in a validated synthetic route to a defined pharmacophore class has been established, reducing the risk of synthetic route failure compared with unvalidated regioisomers.

Patent intermediate P2X7 receptor Drug discovery Synthetic utility

2,6-Dichloro-5-nitroquinoline – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: P2X7 Receptor Antagonist Lead Optimization Programs

Researchers developing P2X7 receptor antagonists for inflammatory disease can source 2,6-dichloro-5-nitroquinoline as a validated intermediate, based on its explicit citation in AstraZeneca patent WO2004/106305 A1 (pages 69–70) [1]. The 2,6-dichloro-5-nitro architecture provides two orthogonal chlorine handles (C-2 on the pyridine ring, C-6 on the benzenoid ring) for sequential diversification, enabling systematic SAR exploration around the quinoline core . The compound's LogP of 3.5–3.6 supports oral bioavailability potential for derived analogs, a critical parameter in CNS-penetrant P2X7 programs .

Synthetic Methodology Development: Sequential SNAr Reaction Optimization

The 2,6-dichloro-5-nitro substitution pattern provides two electronically and sterically distinct leaving groups for sequential nucleophilic aromatic substitution (SNAr) methodology studies [1]. The electron-withdrawing nitro group at C-5 activates both chlorine positions, but to different degrees (C-2 chlorine is α to the heterocyclic nitrogen and para to the nitro group via the ring; C-6 chlorine is meta to the nitro group), creating a reactivity hierarchy exploitable for chemoselective functionalization . The availability of 96–98% purity grades with full analytical documentation (NMR, HPLC, GC) ensures reproducible starting material quality for methodology development .

Process Chemistry: Thermal Processing and Purification Workflow Design

The boiling point of 2,6-dichloro-5-nitroquinoline (371.8±37.0 °C at 760 mmHg) is 79.5 °C higher than its non-nitrated precursor 2,6-dichloroquinoline (292.3±20.0 °C), necessitating specific thermal processing equipment and solvent selection for distillation or sublimation-based purification [1]. The density of 1.6±0.1 g/cm³ (vs. 1.4±0.1 g/cm³ for the precursor) affects molarity calculations when preparing stock solutions for large-scale reactions [1]. Process chemists scaling up synthetic routes from patent WO2004/106305 must account for these physicochemical parameters .

Analytical Chemistry: Chromatographic Method Development and Reference Standard Qualification

With a LogP of 3.5–3.6 (ΔLogP = +0.18 to +0.28 vs. 2-chloro-5-nitroquinoline), 2,6-dichloro-5-nitroquinoline requires distinct reversed-phase HPLC mobile phase compositions for optimal resolution [1]. The compound's polar surface area (PSA) of 58.71 Ų, combined with its predicted LogP, places it within favorable oral drug-like chemical space, making it a suitable reference standard for analytical method validation in drug discovery programs where structurally related nitroquinoline intermediates must be quantified . The 96% and 98% commercial purity grades provide acceptable baseline quality for use as an analytical reference material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-5-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.